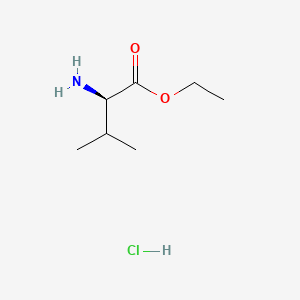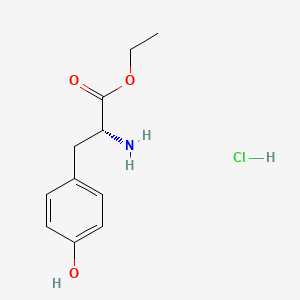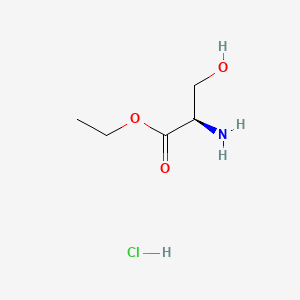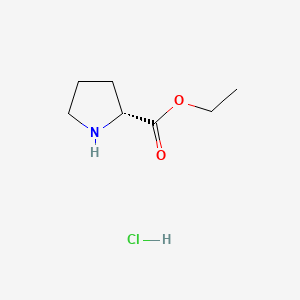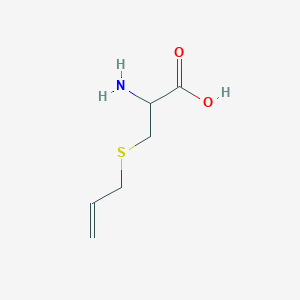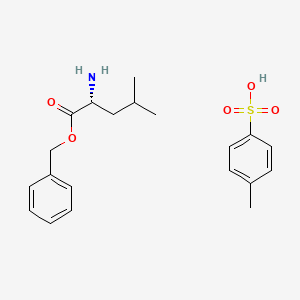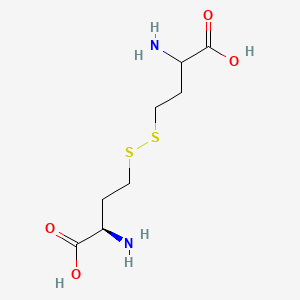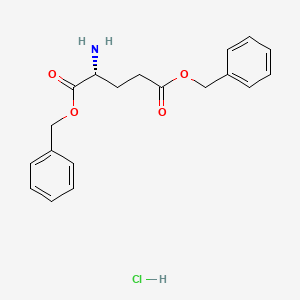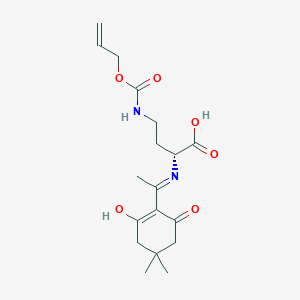
4-Bromo-D-phenylalanine
Overview
Description
4-Bromo-D-phenylalanine is a compound with the molecular formula C9H10BrNO2 . It is also known by other names such as ®-2-amino-3-(4-bromophenyl)propanoic acid, H-D-Phe (4-Br)-OH, and 4-Bromo-D-Phe-OH .
Molecular Structure Analysis
The molecular structure of this compound includes a bromophenyl group attached to a propanoic acid with an amino group . The InChI representation of the molecule is InChI=1S/C9H10BrNO2/c10-7-3-1-6 (2-4-7)5-8 (11)9 (12)13/h1-4,8H,5,11H2, (H,12,13)/t8-/m1/s1 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass of the molecule is 242.98949 g/mol .
Scientific Research Applications
Chemoenzymatic Synthesis of Optically Pure l- and d-Biarylalanines : This research presents a chemoenzymatic approach for synthesizing N-protected nonnatural l- and d-biarylalanine derivatives, starting from 4-bromocinnamic acid and 4-bromophenylpyruvic acid. The study successfully obtained both enantiomers of 4-bromophenylalanine, demonstrating its potential in the synthesis of target compounds under mild aqueous conditions (Ahmed et al., 2015).
Synthesis of 4-phosphono- and 4-(phosphonomethyl)-dl-phenylalanine : This paper discusses the synthesis of 4-phosphono-DL-phenylalanine from 4-bromo-DL-phenylalanine. The interest in these phosphonic analogues arises from their potential interference in the metabolism of O-phosphotyrosine (Bayle-Lacoste et al., 1990).
Self-assembling Behaviour of a Modified Aromatic Amino Acid : This study explores the supramolecular interactions of phenylalanine, specifically focusing on how the introduction of an electron-deficient nitro group influences its self-assembly process. Although not directly about 4-bromo-phenylalanine, it contributes to the understanding of aromatic amino acid behavior in self-assembly (Singh et al., 2020).
Site-specific Incorporation of 4-iodo-L-phenylalanine Through Opal Suppression : This research incorporates 4-iodo-l-phenylalanine into proteins using a cell-free translation system, noting the significant incorporation of 4-bromo-l-phenylalanine due to its presence in the building block 4-iodo-l-phenylalanine. This study is relevant for protein engineering with non-natural amino acid substitutions (Kodama et al., 2010).
Synthesis of Six Phenylalanine Derivatives and their Cell Toxicity Effect : This paper synthesizes various phenylalanine derivatives, including L-4-bromo-phenylalanine, and studies their cell toxicity effects on the human colon cancer cell line HT-29. The results demonstrate varying degrees of cytotoxicity and induction of apoptosis by these derivatives (Zhao et al., 2015).
Biocatalytic Stereoinversion of D-para-Bromophenylalanine : This study focuses on the enzymatic stereo-inversion of D-enantiomers of para-bromophenylalanine, highlighting its utility as a cross-coupling reagent for drug-like molecules (Khorsand et al., 2017).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Bromo-D-phenylalanine is involved in various biochemical reactions. It is soluble in several solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone
Cellular Effects
Phenylalanine derivatives have been shown to have cytotoxic effects on human colon cancer cells
Properties
IUPAC Name |
(2R)-2-amino-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUHKUIQHFMTH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-74-4 | |
| Record name | (R)-2-amino-3-(4-bromophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


